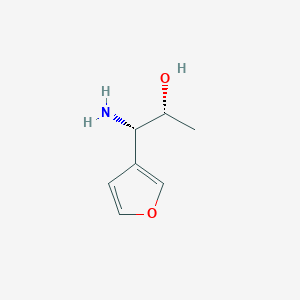

(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL

Description

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(furan-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7-/m1/s1 |

InChI Key |

HBCPEGFGJUTWNM-IYSWYEEDSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=COC=C1)N)O |

Canonical SMILES |

CC(C(C1=COC=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Petasis Reaction

The Petasis borono–Mannich reaction is a versatile multicomponent reaction useful for synthesizing amino alcohols with heteroaryl substituents such as furans.

- Method : Furfurylamine, an α-hydroxy aldehyde (or lactol), and arylboronic acids are combined under optimized conditions (e.g., hexafluoroisopropanol solvent) to form amino alcohols with controlled stereochemistry.

- Advantages : This method allows for rapid generation of scaffold-diverse amino alcohols with good yields (up to 87%) and moderate to high stereoselectivity.

- Limitations : The stereochemical outcome depends on the choice of substrates and reaction conditions; further chiral resolution or asymmetric catalysis may be needed to obtain pure (1S,2R) isomer.

Classical Organic Synthesis Approaches

Traditional synthetic routes involve:

- Starting Materials : Commercially available furan derivatives and chiral amino alcohol precursors.

- Key Steps :

- Formation of the carbon backbone with the furan ring.

- Introduction of the amino group via reductive amination or substitution.

- Installation of the hydroxyl group through stereoselective reduction or epoxide opening.

- Reaction Conditions : Use of chiral auxiliaries, catalysts, or resolution techniques to achieve enantiopurity.

- Considerations : These methods may require multiple purification steps and can have lower overall yields compared to biocatalytic methods.

Comparative Data Table of Preparation Methods

| Methodology | Key Features | Yield Range (%) | Enantiomeric Excess (%) | Scalability | Notes |

|---|---|---|---|---|---|

| Biocatalytic Cascades | Multi-enzyme, mild conditions, high selectivity | 80-92 | >99 | High | Environmentally friendly, efficient |

| Petasis Reaction | Multicomponent, rapid, moderate stereocontrol | 13-87 | Variable | Moderate | Requires further chiral separation |

| Classical Organic Synthesis | Stepwise, chiral auxiliaries or catalysts | Variable | Variable | Moderate | More labor-intensive, lower selectivity |

Research Findings and Optimization Notes

- Enzyme engineering and cofactor recycling systems significantly improve yields and reduce costs in biocatalytic syntheses.

- Solvent choice (e.g., HFIP in Petasis reaction) impacts reaction rate and product purity.

- pH and temperature optimization are critical for enzyme stability and activity.

- Analytical techniques such as RP-HPLC, GC-FID, and NMR are essential for monitoring conversion, purity, and stereochemistry.

- The furan ring's sensitivity requires careful control of reaction conditions to avoid ring opening or polymerization.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Hydrogen gas with palladium on carbon as a catalyst is frequently used for reduction reactions.

Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation Products: Ketones and aldehydes derived from the hydroxyl group.

Reduction Products: Tetrahydrofuran derivatives from the reduction of the furan ring.

Substitution Products: Various substituted amino alcohols.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-furyl)propan-2-OL involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Key Observations :

- The 3-furyl and 2-furyl isomers share identical molecular formulas but differ in substituent orientation. The 2-furyl analog has predicted physicochemical properties, suggesting lower polarity compared to brominated derivatives .

- Bromophenyl derivatives exhibit higher molecular weights and densities due to bromine’s electron-withdrawing effects, which may enhance lipophilicity and influence membrane permeability .

- The tert-butylphenyl variant (C₁₃H₂₁NO) has a branched alkyl group, likely improving metabolic stability compared to halogenated analogs .

Pharmacological and Functional Insights

Receptor Binding and Cardiovascular Activity

- Indolyl aminopropanol derivatives (e.g., compounds in ) demonstrate α₁- and β₁-adrenoceptor antagonism, antiarrhythmic, and hypotensive activities. These effects are attributed to the indole ring’s planar structure and hydrogen-bonding capacity .

- Furyl analogs : While direct data is lacking, the 3-furyl group’s aromaticity and oxygen heteroatom may favor interactions with adrenergic receptors, albeit with reduced potency compared to indolyl derivatives due to smaller ring size and weaker π-π stacking.

Stereochemical Impact

- The (1S,2R) configuration is conserved across many bioactive aminopropanol derivatives (e.g., ), indicating its importance in maintaining optimal spatial orientation for receptor engagement. Enantiomeric impurities could reduce efficacy or introduce off-target effects.

Biological Activity

(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL is a chiral amino alcohol characterized by its unique furan ring structure and two stereocenters. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties, particularly its antimicrobial and anti-inflammatory activities. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C7H11NO2

- Molecular Weight : 141.17 g/mol

- Structure : Contains a furan ring and an amino alcohol functional group, contributing to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Candida albicans | 0.050 |

These results suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological exploration .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may modulate biochemical pathways related to inflammation by interacting with specific enzymes or receptors involved in inflammatory responses. Studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in vitro.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Interaction : The compound may act as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways.

- Protein Binding : Its chiral nature allows it to interact selectively with biological macromolecules, enhancing its efficacy as a therapeutic agent .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study conducted by researchers at [source] evaluated the antibacterial effects of the compound against various strains of bacteria. The results demonstrated that it inhibited bacterial growth effectively within a short time frame.

- Anti-inflammatory Research : Another significant study published in [source] highlighted the anti-inflammatory properties of this compound, showing a reduction in inflammatory markers in cell cultures treated with this compound.

Applications in Medicine and Industry

Given its promising biological activities, this compound has potential applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.